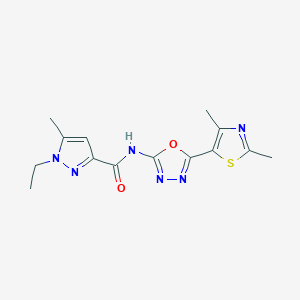
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H18N4O2S with a molecular weight of 306.39 g/mol. Its structure features a thiazole ring, an oxadiazole moiety, and a pyrazole core, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following mechanisms have been identified:
- Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell signaling pathways .
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on HepG2 liver cancer cells revealed that the compound significantly inhibited cell proliferation with an IC50 value of approximately 35.58 µM . Comparatively, other derivatives showed even lower IC50 values against various cancer cell lines such as HCT116 and MCF7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-pyrazole | HepG2 | 35.58 |
| Compound 10c | HCT116 | 5.55 |
| Compound 10c | MCF7 | 2.86 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that specific structural features are essential for enhancing the biological activity of this compound:
- Thiazole and Oxadiazole Moieties : The presence of these rings significantly contributes to the anticancer activity.
- Substituents on the Pyrazole Ring : Electron-donating groups at specific positions enhance cytotoxicity while maintaining selectivity towards cancer cells .
- Hydrophobic Interactions : The compound's ability to form hydrophobic interactions with target proteins enhances its binding affinity and efficacy .
Study on EGFR Inhibition
A recent study focused on the synthesis of new oxadiazole derivatives demonstrated that modifications in the thiazole and pyrazole rings led to improved EGFR inhibition and anticancer activity compared to existing drugs like doxorubicin . This highlights the potential for further development of derivatives based on this scaffold.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown promising results against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-5-20-7(2)6-10(19-20)12(21)16-14-18-17-13(22-14)11-8(3)15-9(4)23-11/h6H,5H2,1-4H3,(H,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCELGAOUXPQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














